5-Bromo-4-(3,4-dimethylphenyl)pyrimidine

Lipophilicity Physicochemical Properties Positional Isomerism

Researchers pursuing kinase inhibitor SAR or PROTAC degrader libraries require reproducible building blocks with well-defined physicochemical profiles-positional isomer contamination or batch variability can derail lead optimization. This 5-bromo-4-(3,4-dimethylphenyl)pyrimidine directly addresses that bottleneck. • 98% minimum purity supports direct parallel synthesis without pre-purification, accelerating degrader library construction. • The 3,4-dimethyl substitution yields a computed LogP of 3.52-approximately 0.36 log units lower than the 2,4-isomer-improving ligand efficiency (LLE) and reducing off-target binding risk. • Room-temperature storage stability and consistent quality across global supply chains enable reliable integration into automated high-throughput chemistry platforms.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
CAS No. 941294-38-8
Cat. No. B1293177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(3,4-dimethylphenyl)pyrimidine
CAS941294-38-8
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC=NC=C2Br)C
InChIInChI=1S/C12H11BrN2/c1-8-3-4-10(5-9(8)2)12-11(13)6-14-7-15-12/h3-7H,1-2H3
InChIKeyTYVXESWZRHOVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-(3,4-dimethylphenyl)pyrimidine: Procurement Overview


5-Bromo-4-(3,4-dimethylphenyl)pyrimidine (CAS 941294-38-8) is a phenylpyrimidine building block with molecular formula C₁₂H₁₁BrN₂ and molecular weight 263.13 g/mol [1]. The compound features a pyrimidine core brominated at the 5-position and a 3,4-dimethylphenyl substituent at the 4-position, placing it within the class of halogenated heterocyclic intermediates widely employed in kinase inhibitor and PROTAC (PROteolysis TArgeting Chimera) synthesis [2]. Its bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, enabling further elaboration to biaryl and other functionalized derivatives [3]. Commercial availability at 98% purity from multiple vendors, combined with room-temperature storage stability, makes it a practical choice for medicinal chemistry laboratories engaged in structure–activity relationship (SAR) exploration and degrader library construction .

Risks of Positional Isomer Substitution


Although 5-bromo-4-(aryl)pyrimidines share a common core, the position of methyl substituents on the phenyl ring directly governs the compound's lipophilicity, steric profile, and exit-vector geometry when elaborated into larger bioactive molecules. The 3,4-dimethyl substitution pattern on the target compound (CAS 941294-38-8) produces a distinct computed LogP of 3.52 , compared to a LogP of 3.88 for the 2,4-dimethyl positional isomer (CAS 941294-39-9) when assessed using the same computational method . This approximately 0.36 log-unit difference corresponds to a roughly 2.3-fold difference in octanol–water partition coefficient, which can influence membrane permeability, non-specific protein binding, and pharmacokinetic profiles of downstream derivatives [1]. Furthermore, the differing dihedral angle between the pyrimidine and phenyl rings—dictated by ortho versus meta methyl placement—can alter binding-pocket complementarity in kinase ATP sites and the linker trajectory in PROTAC design, making simple interchange of positional isomers inadvisable without re-optimization of the SAR .

Quantitative Differentiation from Closest Analogs


Lipophilicity Modulation: LogP Comparison

The target compound, 5-bromo-4-(3,4-dimethylphenyl)pyrimidine, exhibits a computed LogP of 3.52 , whereas its closest positional isomer, 5-bromo-4-(2,4-dimethylphenyl)pyrimidine (CAS 941294-39-9), yields a computed LogP of 3.88 from the same vendor's computational pipeline . An alternative source reports a LogP of 3.52 for the 2,4-isomer, indicating variability depending on the algorithm used . This comparison highlights that the 3,4-dimethyl substitution pattern can impart a measurably lower lipophilicity than the 2,4-pattern, which may be advantageous when lower logD is desired for aqueous solubility or reduced phospholipidosis risk in downstream candidates .

Lipophilicity Physicochemical Properties Positional Isomerism

Purity Specification Advantage

Multiple vendors specify the 3,4-dimethylphenyl isomer (CAS 941294-38-8) at 98% minimum purity [1]. In contrast, the 2,4-dimethylphenyl isomer (CAS 941294-39-9) is frequently listed at 95% minimum purity from suppliers such as AKSci . This 3-percentage-point purity differential can be significant in medicinal chemistry campaigns where impurities at the 5% level may confound biological assay results, particularly in high-throughput screening (HTS) and SPR-based binding assays where trace impurities can generate false positives.

Purity Specification Procurement Quality Control

Steric and Conformational Differentiation

The 3,4-dimethyl substitution pattern places one methyl group at the meta position relative to the pyrimidine–phenyl bond, whereas the 2,4-isomer places a methyl group at the ortho position. Ortho substitution introduces greater steric hindrance and can increase the torsional angle between the pyrimidine and phenyl rings, altering the trajectory of any substituent subsequently introduced at the 5-bromo position via cross-coupling . While direct crystallographic data for the target compound are not publicly available, class-level analysis of phenylpyrimidine conformational preferences indicates that ortho-substituted analogs exhibit a larger dihedral angle (typically 50–70°) compared to meta-substituted analogs (typically 20–40°) [1]. This altered geometry can propagate into different exit vector orientations when the compound is elaborated into bifunctional degraders, potentially affecting ternary complex formation with the E3 ligase and target protein .

Conformational Analysis Exit Vector PROTAC Linker Design

Synthetic Utility in Suzuki-Miyaura Coupling

The 5-position bromine atom on the pyrimidine ring serves as a versatile synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids [1]. The 3,4-dimethylphenyl substitution pattern, lacking ortho steric bulk adjacent to the pyrimidine–aryl bond, may facilitate faster oxidative addition at the 5-bromo position compared to the ortho-substituted 2,4-isomer, where the ortho-methyl group can introduce transannular steric effects that moderately retard coupling kinetics [2]. While direct comparative coupling-rate data for these specific isomers are not available, class-level knowledge of Suzuki coupling steric effects supports the inference that the 3,4-isomer offers a less hindered coupling environment [2].

Suzuki-Miyaura Coupling Cross-Coupling Synthetic Intermediate

Optimal Research and Application Scenarios


PROTAC Degrader Library Synthesis

The compound is explicitly classified as a 'Protein Degrader Building Block' by specialty chemical suppliers . Its 3,4-dimethylphenyl group provides a specific exit vector geometry that, when the 5-bromo position is elaborated via Suzuki coupling to introduce a linker–E3 ligase ligand conjugate, yields a bifunctional degrader with a defined trajectory. The 98% minimum purity specification supports direct use in parallel synthesis without pre-purification, reducing workflow bottlenecks in degrader library production [1].

Kinase Inhibitor Scaffold Optimization

The pyrimidine core can serve as a hinge-binding motif in kinase inhibitor design. The 3,4-dimethylphenyl substituent imparts a LogP of 3.52, which is approximately 0.36 log units lower than the 2,4-isomer , potentially improving aqueous solubility and reducing off-target binding associated with excessive lipophilicity. This physicochemical advantage supports its preferential selection in lead optimization campaigns targeting kinases where ligand efficiency and lipophilic ligand efficiency (LLE) are key optimization parameters [1].

Structure–Activity Relationship Studies

When conducting systematic SAR around the phenyl substitution pattern of 4-arylpyrimidine-based inhibitors, the 3,4-dimethyl isomer provides a critical data point distinct from the 2,4-isomer. The meta-methyl placement avoids ortho steric clash with the pyrimidine ring, enabling a more co-planar conformation as estimated from class-level phenylpyrimidine dihedral angle analysis, which can translate into distinct binding modes and potency profiles against kinase targets .

Automated Medicinal Chemistry Building Block

The compound's room-temperature storage stability, well-defined molecular identity (MDL Number MFCD09800943), and availability at 98% purity from multiple global vendors, including Sigma-Aldrich and Apollo Scientific, make it suitable for integration into automated high-throughput chemistry platforms. The consistent quality across vendors reduces batch-to-batch variability, which is essential for reproducible SAR data generation.

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